molecular formula C11H12F2O2 B14063902 Ethyl 3-(2,6-difluorophenyl)propanoate

Ethyl 3-(2,6-difluorophenyl)propanoate

Cat. No.: B14063902
M. Wt: 214.21 g/mol
InChI Key: WYGQZTFEIRNMTO-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-difluorophenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 2,6-difluorophenyl group. The 2,6-difluorophenyl group is critical for modulating electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

ethyl 3-(2,6-difluorophenyl)propanoate

InChI

InChI=1S/C11H12F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7H2,1H3

InChI Key

WYGQZTFEIRNMTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CC=C1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-difluorophenyl)propanoate typically involves the esterification of 3-(2,6-difluorophenyl)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-difluorophenyl)propanoate largely depends on its chemical structure. The ester group can undergo hydrolysis to release the active 3-(2,6-difluorophenyl)propanoic acid, which can interact with various molecular targets. The fluorine atoms on the phenyl ring enhance the compound’s stability and reactivity, allowing it to participate in diverse biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 3-(4-fluorophenyl)propanoate 4-Fluorophenyl C₁₁H₁₁FO₂ Similar backbone; lower steric hindrance
Ethyl 2-(2,6-difluorophenyl)acetate 2,6-Difluorophenyl (acetate) C₁₀H₁₀F₂O₂ Shorter chain; higher volatility
Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate 4-Bromo, 3-hydroxy groups C₁₂H₁₁BrF₂O₃ Enhanced reactivity (bromine); potential drug intermediate
Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride Amino group, hydrochloride salt C₁₁H₁₃ClF₂N O₂ Improved solubility (salt form); pharmaceutical applications

Key Observations :

  • Functional Groups: The presence of a hydroxyl (e.g., 3-hydroxypropanoate in ) or amino group (e.g., hydrochloride salt in ) enhances hydrogen-bonding capacity, improving solubility and bioavailability.

Aromatic Esters with Bioactive Profiles

Ethyl 3-(methylthio)propanoate, identified in pineapple pulp and core (484.95 µg·kg⁻¹ in pulp), shares an ester backbone but differs in substituents (methylthio vs. difluorophenyl). This compound contributes significantly to fruity aromas due to its low odor threshold, whereas the 2,6-difluorophenyl analog is more likely to be utilized in synthetic chemistry or drug design due to its stability and electronic effects .

Crystalline and Pharmacologically Active Derivatives

The crystal structure of ethyl 2-amino-4-(3,5-difluorophenyl)propanoate (C₂₀H₂₁F₂NO₄) reveals a dihedral angle of 89.67° between the pyran and difluorophenyl rings, indicating significant non-planarity. This contrasts with the target compound’s simpler propanoate structure, which lacks fused heterocyclic systems. Such structural differences impact intermolecular interactions (e.g., hydrogen bonding in ) and pharmacological activity .

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